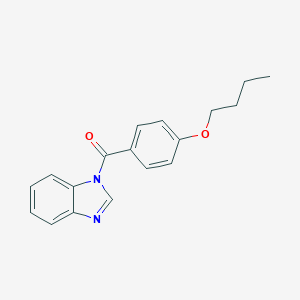
4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether is a chemical compound with the molecular formula C18H18N2O2 and a molecular weight of 294.34772 g/mol . This compound is characterized by the presence of a benzimidazole moiety linked to a phenyl butyl ether group, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Carbonyl Group: The benzimidazole is then reacted with a carbonyl chloride to introduce the carbonyl group.
Etherification: The final step involves the etherification of the phenyl group with butyl alcohol in the presence of a suitable catalyst, such as a strong acid or base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways. The compound’s ether linkage may also play a role in its bioavailability and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1H-benzimidazol-1-ylcarbonyl)phenyl methyl ether
- 4-(1H-benzimidazol-1-ylcarbonyl)phenyl ethyl ether
- 4-(1H-benzimidazol-1-ylcarbonyl)phenyl propyl ether
Uniqueness
4-(1H-benzimidazol-1-ylcarbonyl)phenyl butyl ether is unique due to its specific ether linkage, which can influence its chemical reactivity and biological activity. The length of the butyl chain may affect its solubility and interaction with biological membranes, distinguishing it from similar compounds with shorter or longer alkyl chains.
Propriétés
Formule moléculaire |
C18H18N2O2 |
|---|---|
Poids moléculaire |
294.3g/mol |
Nom IUPAC |
benzimidazol-1-yl-(4-butoxyphenyl)methanone |
InChI |
InChI=1S/C18H18N2O2/c1-2-3-12-22-15-10-8-14(9-11-15)18(21)20-13-19-16-6-4-5-7-17(16)20/h4-11,13H,2-3,12H2,1H3 |
Clé InChI |
VQDMGPUZZKXYES-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















